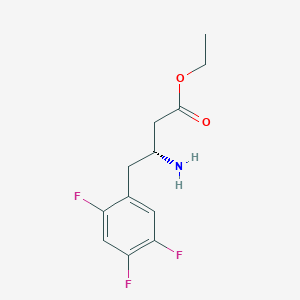

乙基 (R)-3-氨基-4-(2,4,5-三氟苯基)丁酸酯

描述

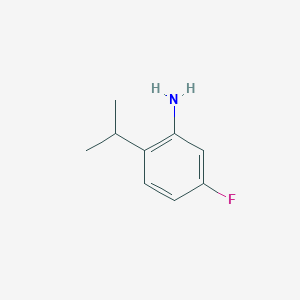

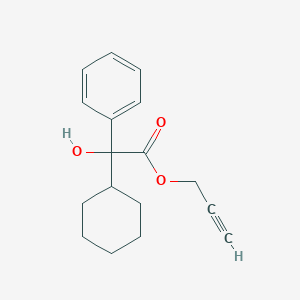

Ethyl ®-3-amino-4-(2,4,5-trifluorophenyl)butanoate is an impurity of Sitagliptin . Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of diabetes mellitus type 2 .

Synthesis Analysis

The synthesis of Ethyl ®-3-amino-4-(2,4,5-trifluorophenyl)butanoate involves a multi-enzyme cascade using transaminase (TA), esterase, aldehyde reductase (AHR), and formate dehydrogenase (FDH), with benzylamine as an amino donor . A panel of 16 TAs was screened using ethyl 3-oxo-4-(2,4,5-trifluorophenyl) butanoate as a substrate . TA from Roseomonas deserti (TARO) was found to be the most suitable, showing the highest activity towards benzylamine .Molecular Structure Analysis

Ethyl (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoate contains a total of 47 bonds; 25 non-H bonds, 8 multiple bonds, 9 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 (thio-) carbamate (aliphatic) .Chemical Reactions Analysis

In a cascade system, ethyl 3-oxo-4-(2,4,5-trifluorophenyl) butanoate was converted by esterase from Pseudomonas stutzeri (EstPS) to respective β-keto acid . This was subsequently converted by the first TA to sitagliptin intermediate using (S)-α-MBA as an amino donor .Physical And Chemical Properties Analysis

The molecular weight of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is 260.21 g/mol . It has a total of 6 hydrogen bond acceptors and no hydrogen bond donors . It also has 6 rotatable bonds .科学研究应用

化学前体和生物合成

对植物中 1-氨基环丙烷-1-羧酸 (ACC) 等化学前体的研究强调了生物合成途径的复杂性以及简单分子在产生显着生物效应中的作用。此类研究阐明了生物系统中化学相互作用和转化的更广泛背景,在考虑乙基 (R)-3-氨基-4-(2,4,5-三氟苯基)丁酸酯的生物合成或生物活性时可能具有相关性 (范德普尔和范德斯特拉滕,2014)。

环境影响和降解

对乙基叔丁基醚 (ETBE) 等化合物的生物降解和环境归宿的研究提供了化学化合物如何与生态系统相互作用并对其产生影响的见解。了解类似化合物的降解途径和环境行为可以为评估乙基 (R)-3-氨基-4-(2,4,5-三氟苯基)丁酸酯的生态足迹提供信息 (桑顿等人,2020)。

毒理学综述

对乙基叔丁基醚等进行的综合毒理学综述提供了对化学化合物健康影响的关键评估。这些综述通常涵盖一系列影响,包括遗传毒性、致癌性和生殖毒性,为评估与化学物质接触相关的安全性和风险提供了一个框架。在考虑乙基 (R)-3-氨基-4-(2,4,5-三氟苯基)丁酸酯的健康影响时,此类方法和发现可能具有相关性 (麦格雷戈,2007)。

能量存储和材料科学

材料科学的进步,特别是关于聚(3,4-乙撑二氧噻吩):聚(苯乙烯磺酸)(PEDOT:PSS)等有机热电材料的进步,揭示了化合物增强能量存储和转换技术的潜力。该领域的研究所能为探索乙基 (R)-3-氨基-4-(2,4,5-三氟苯基)丁酸酯在新型能源解决方案中的应用提供背景 (朱等人,2017)。

作用机制

Target of Action

Ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate is a key intermediate in the synthesis of Sitagliptin . Sitagliptin is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in glucose metabolism . Therefore, the primary target of this compound can be inferred to be DPP-4.

Mode of Action

While the exact mode of action of Ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate is not directly stated in the search results, we can infer from its role in the synthesis of Sitagliptin. Sitagliptin inhibits DPP-4, which prevents the breakdown of incretin hormones, thereby increasing their concentration. Increased incretin levels lead to increased insulin synthesis and release, and decreased glucagon levels. This results in a decrease in glucose production and an increase in glucose disposal .

Biochemical Pathways

The compound is involved in the biochemical pathway leading to the synthesis of Sitagliptin, a drug used for the treatment of Type 2 diabetes . The synthesis involves the conversion of ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate to a Sitagliptin intermediate, using an esterase, and a transaminase from Roseomonas deserti, with benzylamine as an amino donor .

Pharmacokinetics

As a key intermediate in the synthesis of sitagliptin, its pharmacokinetic properties would be transformed during the synthesis process into those of the final drug product, sitagliptin .

Result of Action

The result of the action of Ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate is the production of Sitagliptin, a potent and selective DPP-4 inhibitor . This leads to increased levels of incretin hormones, increased insulin synthesis and release, decreased glucagon levels, decreased glucose production, and increased glucose disposal .

Action Environment

The action environment of Ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate is primarily the chemical reactions involved in the synthesis of Sitagliptin . The efficiency and stability of these reactions can be influenced by various factors such as temperature, pH, and the presence of catalysts .

未来方向

Biocatalysts continue to be explored as green alternatives to traditional organic chemistry . Multi-enzyme cascade reactions have garnered attention due to their comprehensiveness and involvement in the synthesis of a variety of pharmaceuticals, agrochemicals, and other industrially important chemicals . The protocol reported may be considered an alternative to existing methods with respect to the use of cheaper amine donors as well as improved synthesis of ® and (S) enantiomers with the use of non-chiral amino donors .

生化分析

Biochemical Properties

Ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate plays a crucial role in biochemical reactions, particularly in the synthesis of pharmaceutical compounds. It interacts with several enzymes and proteins during these reactions. For instance, it is involved in asymmetric hydrogenation reactions catalyzed by nickel or other metal catalysts, which are essential for producing chiral intermediates . The compound’s interaction with these catalysts facilitates the formation of the desired chiral product with high enantiomeric purity.

Cellular Effects

Ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cell function, including alterations in metabolic flux and the regulation of specific genes involved in metabolic pathways . These effects are particularly relevant in the context of its use in pharmaceutical synthesis, where precise control over cellular processes is crucial.

Molecular Mechanism

The molecular mechanism of action of ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate involves its binding interactions with specific biomolecules. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use. For example, in the synthesis of sitagliptin phosphate, it undergoes a series of reactions, including asymmetric hydrogenation and stereoselective Hofmann rearrangement, to produce the desired chiral intermediate . These reactions are facilitated by the compound’s ability to interact with metal catalysts and other reaction intermediates.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may affect cellular processes . Long-term studies in vitro and in vivo are essential to understand the compound’s temporal effects fully.

Dosage Effects in Animal Models

The effects of ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved metabolic regulation and enhanced enzyme activity. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and potential toxicity . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and ensuring its safe use in pharmaceutical applications.

Metabolic Pathways

Ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate is involved in several metabolic pathways, particularly those related to the synthesis of pharmaceutical compounds. It interacts with various enzymes and cofactors, facilitating the conversion of substrates into desired products . The compound’s role in these pathways can influence metabolic flux and the levels of specific metabolites, which are critical for maintaining cellular homeostasis.

Transport and Distribution

The transport and distribution of ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for optimizing the compound’s delivery and ensuring its effective use in therapeutic applications.

Subcellular Localization

Ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for its role in biochemical reactions and its overall efficacy in pharmaceutical synthesis.

属性

IUPAC Name |

ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO2/c1-2-18-12(17)5-8(16)3-7-4-10(14)11(15)6-9(7)13/h4,6,8H,2-3,5,16H2,1H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCAQGFRAYMMTNM-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC1=CC(=C(C=C1F)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](CC1=CC(=C(C=C1F)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-butoxyquinoline-4-carbonyl)amino]-N,N-diethylethanamine oxide](/img/structure/B3179575.png)

![Trimebutine maleate impurity D [EP]](/img/structure/B3179578.png)

![(R)-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one](/img/structure/B3179600.png)